molecular formula C21H27NO4S2 B384969 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide CAS No. 575462-48-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B384969
CAS No.: 575462-48-5
M. Wt: 421.6g/mol
InChI Key: FSERMSRMWGPFEZ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H27NO4S2 and its molecular weight is 421.6g/mol. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with potential biological activities. Its structure includes a tetrahydrothiophene moiety, which is known for various pharmacological properties. This article reviews its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₂₃N₃O₂S₂, with a molecular weight of approximately 421.6 g/mol . The compound features a benzamide core substituted with pentyloxy and thiophenyl groups, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, metal complexes derived from related benzamide ligands have shown efficacy against various bacterial strains:

Complex Inhibition Zone (mm) Microorganism
Mn(II)21Bacillus subtilis
Cu(II)25Staphylococcus aureus
Zn(II)22Escherichia coli
Cd(II)20Pseudomonas aeruginosa

These findings suggest that the structural components of the benzamide derivatives contribute to their antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis in malignant cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiophene moiety may interact with active sites of bacterial enzymes, disrupting metabolic processes.
  • Membrane Disruption : The hydrophobic nature of the pentyloxy group could facilitate penetration into bacterial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in microbial cells, further contributing to their antimicrobial effects.

Case Studies

A notable case study involved the synthesis and evaluation of metal complexes with derivatives of benzamide similar to our compound. These studies highlighted the enhanced antibacterial properties when metal ions were coordinated with the ligand structure, suggesting potential for developing new antimicrobial agents .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-pentoxy-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S2/c1-2-3-4-12-26-19-9-7-17(8-10-19)21(23)22(15-20-6-5-13-27-20)18-11-14-28(24,25)16-18/h5-10,13,18H,2-4,11-12,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSERMSRMWGPFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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